molecular formula C21H18BrNO B5428872 3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide

3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide

Cat. No.: B5428872
M. Wt: 380.3 g/mol
InChI Key: RKECGDCWETXSJR-ASTDGNLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ion, a phenol group, and a bromide ion, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide typically involves the following steps:

    Formation of the Pyridinium Ion: The pyridinium ion is synthesized by reacting pyridine with an appropriate alkylating agent under controlled conditions.

    Phenol Addition: The phenol group is then introduced via a nucleophilic substitution reaction.

    Bromide Addition: Finally, the bromide ion is added to the compound through a halogenation reaction.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

    Catalysts: Catalysts are often used to enhance the reaction rate and selectivity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Nucleophiles: Nucleophiles such as hydroxide ions, amines, and thiols are used in substitution reactions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Pyridine derivatives.

    Substitution Products: Various substituted pyridinium salts.

Scientific Research Applications

3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in cellular staining and imaging due to its fluorescent properties.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with cellular proteins and enzymes, affecting their function.

    Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazinylvinyl-pyridinium Dyes: These compounds share structural similarities and are used in similar applications.

    N-Pyridinium Aziridines: These compounds are also used in organic synthesis and have similar reactivity.

Uniqueness

3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.

Properties

IUPAC Name

3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO.BrH/c1-17(20-7-3-2-4-8-20)22-14-12-18(13-15-22)10-11-19-6-5-9-21(23)16-19;/h2-16H,1H2;1H/b11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKECGDCWETXSJR-ASTDGNLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)[N+]2=CC=C(C=C2)C=CC3=CC(=CC=C3)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(C1=CC=CC=C1)[N+]2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.